Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate is an organic compound that belongs to the class of isoindoline derivatives. It is characterized by a unique structure that includes a benzoate ester group and an isoindoline moiety. This compound has garnered attention due to its potential biological activities and applications in various fields of research.
The compound can be synthesized through various chemical reactions involving starting materials such as phthalic anhydride and methyl 4-amino-2-hydroxybenzoate. It is available from multiple chemical suppliers and is primarily used in scientific research.
Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate can be classified as:
The synthesis of methyl 4-(1,3-dioxoisoindol-2-yl)benzoate typically involves the following steps:
The reaction mechanism typically involves nucleophilic attack by the amino group on the carbonyl carbon of the phthalic anhydride, leading to the formation of the isoindoline structure which is subsequently esterified with methanol.
Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate has a molecular formula of and a molecular weight of approximately .
COC(=O)C1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)OThe compound features a dioxoisoindole ring system attached to a benzoate moiety, which contributes to its chemical reactivity and potential biological activity.
Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate can undergo several chemical transformations:
These reactions provide pathways for modifying the compound for specific applications in research.
The mechanism of action of methyl 4-(1,3-dioxoisoindol-2-yl)benzoate involves its interaction with biological targets at the molecular level. It may exert effects by binding to specific enzymes or receptors within cells:
Further research is necessary to elucidate its complete mechanism of action and identify specific molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H11NO5 |
| Molecular Weight | 297.26 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
These properties influence its behavior in chemical reactions and potential applications.
Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate has several scientific uses:
This compound's versatility makes it an important subject for ongoing research across multiple scientific disciplines.
The molecular architecture of Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate integrates two pharmacologically significant motifs: the isoindoline-1,3-dione (phthalimide) ring and a para-substituted benzoate ester. This hybrid design exploits the planar, electron-deficient aromatic system of the phthalimide moiety, known for its capacity to engage in π-π stacking interactions and hydrogen bonding via its imide carbonyl groups. The para-carbomethoxybenzyl substituent introduces torsional flexibility and electronic modulation, enhancing potential interactions with biological targets or material interfaces [1].
The ester functionality provides a synthetic handle for further derivatization (e.g., hydrolysis to carboxylic acid, amidation), enabling precise tuning of lipophilicity, electronic properties, and hydrogen-bonding capacity. This structural duality facilitates dual-target engagement in therapeutic contexts, as evidenced by related hybrids demonstrating simultaneous binding to catalytic and peripheral sites of acetylcholinesterase (AChE) [1]. Quantitative structure-activity relationship studies of analogous compounds reveal that electron-withdrawing substituents (e.g., para-fluoro) on the benzyl component enhance AChE inhibition, with IC₅₀ values reaching 2.1 μM, surpassing rivastigmine (7.4 μM) in potency [1].
Table 1: Structural and Electronic Features of Methyl 4-(1,3-Dioxoisoindol-2-yl)benzoate
| Structural Component | Chemical Properties | Functional Role |
|---|---|---|
| Isoindoline-1,3-dione Core | Planar aromatic system; polar carbonyl groups (C=O) | π-π stacking; hydrogen bond acceptance; dipole interactions |
| para-Carbomethoxybenzyl Linker | Moderate flexibility; ester dipole moment; tunable electronics | Conformational adaptability; electronic modulation; synthetic handle |
| N-Alkylation Site (imide nitrogen) | Nucleophilic character; hydrogen bond acceptance capacity | Binding site anchoring point; substituent diversification |
Molecular modeling of structurally related phthalimide-benzoyl hybrids confirms their ability to occupy extended binding clefts. For example, docking studies of para-fluoro substituted analogs demonstrate simultaneous engagement with AChE’s catalytic anionic site (via pyridinium-like cation-π interactions) and the peripheral anionic site (via phthalimide stacking with Trp286) [1]. The benzoate ester in Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate is strategically positioned to access solvent-exposed regions or participate in auxiliary hydrophobic contacts, depending on the target.
Isoindoline-1,3-dione derivatives have evolved from industrial applications to sophisticated bioactive agents over eight decades. Initially exploited as dye intermediates and polymer precursors, their biomedical potential was catalyzed by the serendipitous discovery of thalidomide’s immunomodulatory properties in the 1950s, despite its notorious teratogenicity [2]. This pivotal compound underscored the pharmacophore’s capacity to modulate complex biological pathways, particularly protein-protein interactions mediated by cereblon E3 ubiquitin ligase.
The strategic incorporation of benzoyl/benzoate components emerged in the 1990s to enhance target specificity and optimize physicochemical properties. Clinical successes include apremilast (a phthalimide-phenylacetate hybrid), approved in 2014 for psoriatic arthritis, which leverages the extended aromatic system for enhanced phosphodiesterase-4 (PDE4) binding [2]. In agrochemical science, pyrazole-isoindoline-1,3-dione hybrids like compound 4ae (Ki = 3.92 nM against HPPD) exploit the benzoyl-phthalimide scaffold’s ability to chelate metal ions and engage in π-stacking within enzyme active sites [3].
Table 2: Evolution of Key Isoindoline-1,3-dione Hybrid Scaffolds
| Era | Representative Compounds | Primary Application | Structural Innovation |
|---|---|---|---|
| 1950s | Thalidomide | Sedative/Immunomodulator | Glutarimide-phthalimide hybrid |
| 2000s | Apremilast | PDE4 Inhibitor (anti-inflammatory) | Phthalimide-phenylacetate with methoxy substituents |
| 2010s | HPPD Inhibitors (e.g., 4ae) | Herbicides | Pyrazole-benzoyl-isoindoline-1,3-dione triad |
| 2020s | AChE Inhibitors (e.g., 7a,7f) | Anti-Alzheimer agents | N-Benzyl pyridinium-phthalimide hybrids |
Material science applications exploit the scaffold’s photostability and electron-transport properties. Phthalimide-benzoyl hybrids function as electron-accepting moieties in organic semiconductors and non-fullerene acceptors in photovoltaic cells. The benzoate ester in Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate enhances solution-processability while maintaining the conjugated system’s planarity, a balance critical for thin-film morphology in electronic devices.
Despite the established utility of isoindoline-1,3-dione hybrids, Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate remains underexplored in several domains:
Target Identification and Mechanism Elucidation: While structural analogs demonstrate potent AChE inhibition [1] and HPPD binding [3], the specific macromolecular targets and binding kinetics for Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate are unvalidated. Computational predictions suggest potential for kinase or deubiquitinase modulation, given the phthalimide’s cereblon-binding propensity, but experimental confirmation is lacking. Systematic profiling against panels of enzymes (e.g., kinases, epigenetic regulators) is imperative.
Synthetic Methodology Limitations: Current routes to this compound involve multi-step sequences starting from phthalic anhydride and glycine, followed by amidation and esterification [1]. These methods suffer from moderate yields (typically 45-65%) at the N-alkylation stage and require purification challenges due to polar byproducts. Sustainable catalysis (e.g., photoredox or electrochemical methods) for direct C-H functionalization of the phthalimide nucleus could revolutionize access to analogs.
Biological Evaluation Deficits: No peer-reviewed studies specifically address the neuroprotective, anti-inflammatory, or antiproliferative effects of Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate itself. Related N-benzyl pyridinium-phthalimide hybrids exhibit neuroprotection against H₂O₂-induced oxidative stress in PC12 neurons at 10 μM concentrations [1], suggesting the benzoate variant warrants parallel investigation. Critical unanswered questions include its blood-brain barrier permeability, metabolic stability in hepatocyte models, and potential cytochrome P450 interactions.
Materials Science Potential: The compound’s extended π-system with polar ester termini presents untapped opportunities in organic electronics. Research priorities should include crystallinity studies, charge mobility measurements, and co-crystal engineering with electron donors. Stability under thermal and photolytic conditions must be quantified for device applications.
Natural Product Analog Gaps: Although oxidized isoindoles occur in natural products (e.g., indolocarbazoles, cytochalasan alkaloids) [4], the benzoate-substituted phthalimide scaffold has no known natural counterpart. Chemoinformatic analyses comparing its physicochemical parameters (e.g., molecular weight, logP, topological polar surface area) with natural isoindole derivatives could reveal novel bioactivity spaces.
This focused examination underscores Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate as a versatile yet underexploited chemotype. Bridging these knowledge gaps requires interdisciplinary collaboration, leveraging advances in synthetic methodology, computational prediction, high-throughput screening, and materials characterization to unlock its full potential.
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: